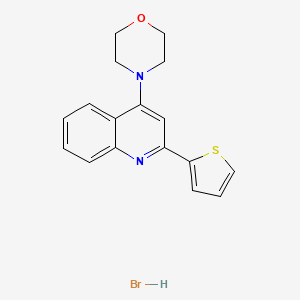
4-(4-Morpholinyl)-2-(2-thienyl)quinoline hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Morpholinyl)-2-(2-thienyl)quinoline hydrobromide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Morpholinyl)-2-(2-thienyl)quinoline hydrobromide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Backbone: Starting with an appropriate aniline derivative, the Skraup synthesis can be employed to form the quinoline core.
Introduction of the Thienyl Group: The thienyl group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction.
Formation of the Hydrobromide Salt: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
4-(4-Morpholinyl)-2-(2-thienyl)quinoline hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the quinoline or thienyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce partially or fully reduced quinoline compounds.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4-(4-Morpholinyl)-2-(2-thienyl)quinoline hydrobromide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The morpholine ring might enhance the compound’s binding affinity or selectivity towards its target.
類似化合物との比較
Similar Compounds
4-(4-Morpholinyl)quinoline: Lacks the thienyl group but shares the morpholine and quinoline structure.
2-(2-Thienyl)quinoline: Lacks the morpholine ring but contains the thienyl and quinoline structure.
4-(4-Piperidinyl)-2-(2-thienyl)quinoline: Similar structure but with a piperidine ring instead of morpholine.
Uniqueness
4-(4-Morpholinyl)-2-(2-thienyl)quinoline hydrobromide is unique due to the combination of the morpholine ring, thienyl group, and quinoline backbone. This unique structure might confer specific biological activities or chemical properties that are not observed in similar compounds.
特性
CAS番号 |
853349-76-5 |
|---|---|
分子式 |
C17H17BrN2OS |
分子量 |
377.3 g/mol |
IUPAC名 |
4-(2-thiophen-2-ylquinolin-4-yl)morpholine;hydrobromide |
InChI |
InChI=1S/C17H16N2OS.BrH/c1-2-5-14-13(4-1)16(19-7-9-20-10-8-19)12-15(18-14)17-6-3-11-21-17;/h1-6,11-12H,7-10H2;1H |
InChIキー |
ZEBXAHKDMRIMLC-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=CC(=NC3=CC=CC=C32)C4=CC=CS4.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1E)-2-(5,6-dichloro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]aniline](/img/structure/B15075929.png)
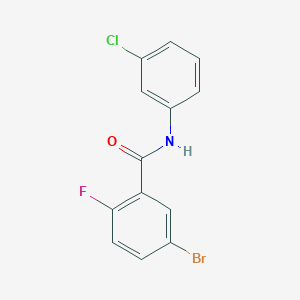
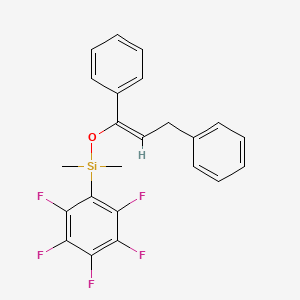
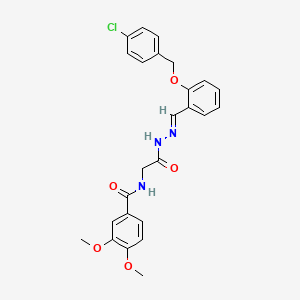

![2-(p-Tolyl)-2H-[1,2,4]triazino[5,6-b]indol-3(5H)-one](/img/structure/B15075976.png)
![Ethyl 4-[(2,4-dichlorophenyl)carbamoylamino]benzoate](/img/structure/B15075983.png)
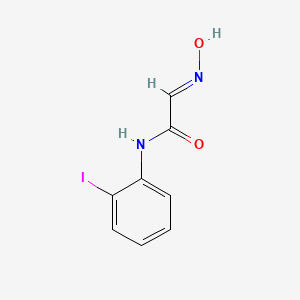


![4-[(4-chlorobenzyl)oxy]-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B15076005.png)


